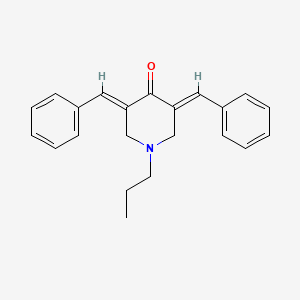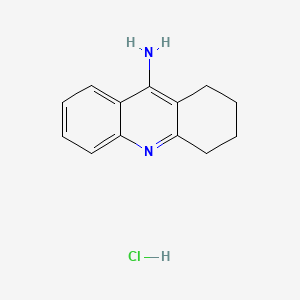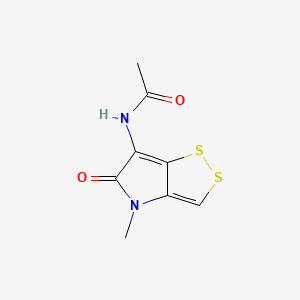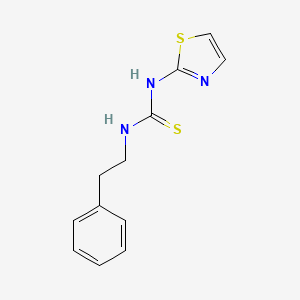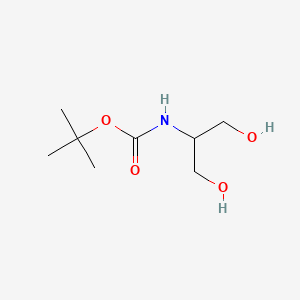
N-Boc-sérine
Vue d'ensemble
Description
Synthesis Analysis
N-Boc-serinol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The IUPAC name of N-Boc-serinol is tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate . The InChI string is InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h6,10-11H,4-5H2,1-3H3,(H,9,12) . The canonical SMILES string is CC©©OC(=O)NC(CO)CO .Chemical Reactions Analysis
The N-Boc group in N-Boc-serinol can be deprotected under mild conditions . The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol .Physical And Chemical Properties Analysis
N-Boc-serinol is a solid substance . It has a molecular weight of 191.22 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 . The exact mass is 191.11575802 g/mol .Applications De Recherche Scientifique
Synthèse de molécules complexes
La N-Boc-sérine peut être utilisée comme élément de base dans la synthèse de molécules plus complexes. Sa structure comprend un groupe carbamate (Boc) et deux groupes hydroxyle, ce qui en fait un réactif polyvalent en synthèse organique .
Recherche et développement
Dans le domaine de la recherche et du développement, la this compound peut être utilisée pour étudier ses propriétés et ses applications potentielles. Elle peut également être utilisée dans le développement de nouvelles méthodes et réactions synthétiques .
Production de matériaux antimicrobiens
La this compound a été utilisée dans la création d'un nouveau polyuréthane antiviral et antibactérien, Quat-12-PU . Ce matériau présente de fortes activités antivirales et antibactériennes lorsqu'il est appliqué sur des surfaces .
Développement de la biotechnologie
La this compound peut être utilisée dans le développement et la production de la biotechnologie. Ses propriétés spécifiques peuvent être utilisées dans divers procédés biotechnologiques .
Développement de traitements pharmaceutiques
Dans l'industrie pharmaceutique, la this compound peut être utilisée dans le développement et la production de traitements pharmaceutiques. Sa structure chimique pourrait potentiellement être utilisée dans la conception de nouveaux médicaments .
Préparation de surfaces antivirales
Le matériau Quat-12-PU fabriqué à partir de this compound peut efficacement inactiver à la fois les bactéries S. aureus et E. coli, ainsi que les virus de la grippe lorsqu'il est appliqué sur des surfaces .
In Vivo
In vivo experiments using N-Boc-serinol have been used to study the effects of various compounds on the metabolism of proteins, lipids, and carbohydrates. N-Boc-serinol has also been used to study the effects of drugs on the immune system, as well as the effects of various hormones on the metabolism of cells.
In Vitro
In vitro experiments using N-Boc-serinol have been used to study the effects of various compounds on the structure and function of proteins and enzymes. N-Boc-serinol has also been used to study the effects of drugs on the activity of various enzymes, as well as the effects of various hormones on the activity of cells.
Mécanisme D'action
Target of Action
N-Boc-serinol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The mode of action of N-Boc-serinol involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . N-Boc-serinol, as an alkyl/ether-based linker, facilitates the interaction between these two ligands, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by N-Boc-serinol are those involved in protein degradation. By facilitating the degradation of target proteins, N-Boc-serinol can influence various cellular processes depending on the specific target protein . .
Result of Action
The result of N-Boc-serinol’s action is the degradation of the target protein. This can have various molecular and cellular effects depending on the specific target protein . For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.
Activité Biologique
N-Boc-serinol has been found to have a wide range of biological activities, including the ability to act as an enzyme inhibitor and as a substrate for certain enzymes. It has also been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
Biochemical and Physiological Effects
N-Boc-serinol has been found to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes, the stimulation of certain enzymes, and the modulation of certain hormones. It has also been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-Boc-serinol in laboratory experiments has a number of advantages, including its easy synthesis, its low cost, and its wide range of biological activities. However, there are also some limitations to its use, such as its limited solubility in water and its potential for toxicity in certain conditions.
Orientations Futures
The future of N-Boc-serinol research is promising, with a number of potential applications in the fields of drug development and medical research. Potential future directions include the use of N-Boc-serinol as a tool to study the effects of drugs on the metabolism of proteins and carbohydrates, the use of N-Boc-serinol to study the effects of drugs on the immune system, and the use of N-Boc-serinol to study the effects of various hormones on the activity of cells. Additionally, further research could be done to explore the potential therapeutic applications of N-Boc-serinol, such as its potential use as an anti-inflammatory, antioxidant, or anti-cancer agent. Finally, further research could be done to explore the potential use of N-Boc-serinol in drug delivery systems, as well as its potential use in the development of novel therapeutic agents.
Safety and Hazards
N-Boc-serinol is classified as an eye irritant (Category 2A), according to the GHS classification . It causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and getting medical advice/attention if eye irritation persists .
Propriétés
IUPAC Name |
tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h6,10-11H,4-5H2,1-3H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKBRLRYPYBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442706 | |
| Record name | N-Boc-serinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125414-41-7 | |
| Record name | N-Boc-serinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-serinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of N-Boc-serinol in materials science?
A1: N-Boc-serinol is frequently utilized as a chain extender in the synthesis of polyurethanes (PUs) [, , , , , , ]. This modification introduces desirable properties to the resulting PU materials, influencing their thermal stability, mechanical strength, and biocompatibility.
Q2: How does the incorporation of N-Boc-serinol affect the properties of polyurethanes?
A2: Studies indicate that incorporating N-Boc-serinol into PU formulations can lead to several beneficial outcomes:
- Enhanced Thermal Stability: The presence of N-Boc-serinol contributes to an increase in the decomposition temperature (Td) of PUs, improving their resistance to thermal degradation [, ].
- Improved Mechanical Properties: The addition of N-Boc-serinol can enhance the tensile strength and Young's modulus of PUs, indicating increased material strength and stiffness [, ].
- Tunable Hydrophilicity: The presence of hydrophilic groups in N-Boc-serinol can contribute to the overall hydrophilicity of modified PUs, influencing their interaction with aqueous environments [].
Q3: Are there specific examples of how N-Boc-serinol modified PUs are being explored for biomedical applications?
A3: Yes, researchers are actively investigating the use of N-Boc-serinol modified PUs for various biomedical applications:
- Tissue Engineering: N-Boc-serinol modified PUs are being studied for their potential in creating scaffolds for tissue engineering. Their biocompatibility and tunable properties make them attractive candidates for supporting cell growth and tissue regeneration [, ].
- Drug Delivery: The ability to fine-tune the properties of N-Boc-serinol modified PUs makes them appealing for controlled drug delivery applications. Their thermosensitive behavior, for instance, can be exploited for triggered release of therapeutic agents [].
Q4: Beyond polyurethanes, has N-Boc-serinol been used in the synthesis of other materials?
A4: While its use in PU synthesis is prominent, N-Boc-serinol has also been employed in developing other materials. For example, it serves as a building block in synthesizing novel glass-ceramic scaffolds functionalized with a bioartificial blend for bone tissue engineering [].
Q5: How does N-Boc-serinol interact with OH radicals, and what is the significance of this reaction?
A5: Studies employing techniques like stopped-flow EPR spectroscopy and pulse radiolysis have revealed that the primary reaction pathway of N-Boc-serinol with OH radicals involves hydrogen abstraction from the terminal carbon atom []. Understanding these reactions is crucial for comprehending the compound's behavior in biological systems, particularly in the context of oxidative stress.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)
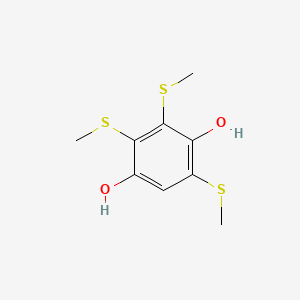
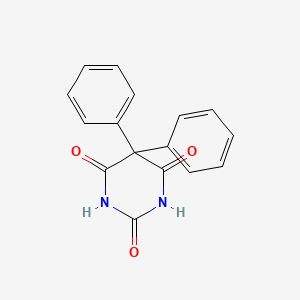
![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
![2-chloro-N-{3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1682870.png)
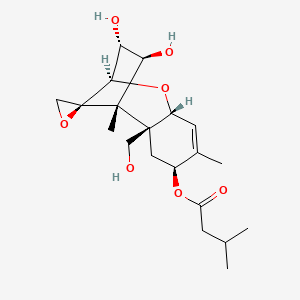
![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)

